tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Description
Chemical Identifier: CAS 877399-74-1
Molecular Formula: C₁₉H₃₂BN₃O₄
Molecular Weight: 377.29 g/mol
This compound is a boronic ester derivative featuring a pyrazole core linked to a piperidine ring via a methylene bridge, with a tert-butoxycarbonyl (Boc) protecting group. Its structure is optimized for participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Key physicochemical properties include a topological polar surface area (TPSA) of 64.8 Ų, moderate blood-brain barrier (BBB) permeability, and solubility in polar aprotic solvents like THF and DMSO . The Boc group enhances stability during synthesis while allowing selective deprotection for downstream functionalization .
Properties
IUPAC Name |
tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)23-10-8-15(9-11-23)13-24-14-16(12-22-24)21-27-19(4,5)20(6,7)28-21/h12,14-15H,8-11,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGKYXUAPSDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105881 | |
| Record name | 1,1-Dimethylethyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-72-8 | |
| Record name | 1,1-Dimethylethyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.48 g/mol. The compound features a piperidine ring substituted with a pyrazole and a dioxaborolane moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H32BN3O4 |
| Molecular Weight | 341.48 g/mol |
| CAS Number | 1048970-17-7 |
| Purity | >98% (HPLC) |
Synthesis
The synthesis of this compound involves several steps starting from tert-butyl piperidine derivatives. The key steps include:
- Formation of the Pyrazole Derivative : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Boronation : The incorporation of the dioxaborolane moiety is performed using boronic acid derivatives under mild conditions.
- Final Coupling : The final product is obtained through coupling reactions involving the piperidine and the pyrazole derivatives.
Biological Activity
Research indicates that compounds containing pyrazole and boronate groups exhibit various biological activities including:
Anticancer Activity
Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the boron atom is believed to enhance the interaction with biological targets such as enzymes involved in cell signaling pathways.
Antimicrobial Properties
Compounds with pyrazole structures have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Neuroprotective Effects
Some derivatives have been explored for their neuroprotective potential in models of neurodegenerative diseases. The piperidine structure may contribute to improved blood-brain barrier penetration and enhanced neuroactivity.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF7) with IC50 values in the low micromolar range .
- Antimicrobial Testing : Research conducted on boron-containing compounds revealed that they possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Research : In vivo studies demonstrated that certain piperidine derivatives improved cognitive function in animal models of Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. The incorporation of the pyrazole moiety is known to enhance biological activity against various diseases:
- Anticancer Activity : Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. The boron atom in the dioxaborolane structure may facilitate interactions with biological targets, enhancing the efficacy of the compound in cancer treatment .
Synthetic Chemistry
The versatility of tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate extends to its use as a reagent in organic synthesis:
- Cross-Coupling Reactions : The boron-containing group allows for participation in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This property is advantageous for synthesizing complex organic molecules .
Material Science
The compound's unique structure lends itself to applications in material science:
- Polymer Chemistry : The presence of boron can influence the thermal and mechanical properties of polymers when incorporated into polymer matrices. This characteristic is beneficial for developing advanced materials with tailored properties .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives including this compound). The findings demonstrated that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .
Case Study 2: Synthetic Applications
A research article highlighted the use of this compound in facilitating cross-coupling reactions under mild conditions. The study reported high yields and selectivity in synthesizing biaryl compounds, showcasing its utility as a versatile building block in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog 1: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS 864771-44-8)
Similarity Score : 0.77
Key Differences :
- Core Heterocycle : Indazole replaces pyrazole, introducing an additional fused benzene ring.
- Reactivity : Indazole’s electron-rich aromatic system may enhance oxidative stability but reduce electrophilic substitution rates compared to pyrazole .
- Applications : Preferred in kinase inhibitor synthesis due to indazole’s affinity for ATP-binding pockets .
| Property | Target Compound | Analog 1 |
|---|---|---|
| Molecular Weight | 377.29 | 358.24 |
| TPSA | 64.8 Ų | 58.9 Ų |
| Suzuki Coupling Yield | 75% | 68% |
Analog 2: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 540752-87-2)
Key Differences :
- Aromatic System : Phenyl ring replaces pyrazole, altering electronic properties (π-conjugation vs. lone pair effects).
- Linker : Piperazine instead of piperidine introduces an additional nitrogen, increasing hydrophilicity (TPSA = 72.3 Ų) .
- Applications : Used in PET tracer synthesis due to phenylboronate’s compatibility with radiofluorination .
| Property | Target Compound | Analog 2 |
|---|---|---|
| Boron Position | Pyrazole-C4 | Phenyl-C3 |
| LogP | 2.1 | 1.8 |
| Solubility in THF | High | Moderate |
Analog 3: tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4)
Key Differences :
- Ring Size : Azetidine (4-membered) vs. piperidine (6-membered) reduces steric bulk and increases ring strain.
- Metabolic Stability : Azetidine derivatives exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation .
- Synthetic Challenges : Lower yields (55–60%) due to azetidine’s sensitivity to acidic conditions .
| Property | Target Compound | Analog 3 |
|---|---|---|
| Ring Flexibility | High | Low |
| Plasma Stability (t₁/₂) | 2.3 h | 4.7 h |
Key Research Findings
Synthetic Efficiency : The target compound achieves 75% yield in Suzuki couplings using Pd(dppf)Cl₂ catalysis, outperforming indazole (68%) and phenyl (70%) analogs .
Biological Relevance : Demonstrated utility in synthesizing necroptosis inhibitors (e.g., HS-1371) via post-coupling deprotection of the Boc group .
Stability : The Boc group prevents premature degradation during storage, with <5% decomposition after 6 months at −20°C .
Q & A
Q. What synthetic strategies are effective for preparing this boron-containing piperidine-pyrazole derivative?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form carbon-carbon bonds. A representative protocol involves reacting a halogenated pyrazole precursor with a tert-butyl-protected piperidine boronate ester under palladium catalysis (e.g., PdCl₂(dppf)) in a dioxane/water solvent system at 110°C for 12 hours under inert atmosphere . Purification via silica gel chromatography with ethyl acetate/methanol gradients is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous piperazine-boronate derivatives . Complementary methods include:
Q. What safety protocols are critical when handling this compound?
Key precautions include:
Q. What purification methods are optimal for removing synthetic byproducts?
Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 25:1 v/v with 0.25% triethylamine) effectively separates the product from unreacted boronate esters or halogenated precursors . For polar impurities, recrystallization in ethanol/water mixtures is advised .
Advanced Research Questions
Q. How does solvent polarity impact the efficiency of Suzuki-Miyaura coupling for this compound?
Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium catalyst. However, excessive polarity (e.g., DMF) may reduce boronate ester solubility. A 4:1 dioxane/water ratio balances solubility and catalytic activity, achieving yields >65% . Kinetic studies using in situ IR spectroscopy could further elucidate solvent effects .
Q. What mechanistic insights explain discrepancies in coupling yields with different palladium catalysts?
PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems due to its larger ligand sphere, which stabilizes the transition state during oxidative addition. Contrasting yields (e.g., 58% vs. 42%) highlight the need for catalyst screening when scaling reactions .
Q. How can researchers resolve contradictions in reported reaction temperatures for analogous compounds?
Discrepancies arise from substrate-specific steric and electronic factors. For example, electron-withdrawing groups on the pyrazole ring may necessitate higher temperatures (110°C vs. 80°C). Design of experiments (DoE) methodologies can optimize conditions systematically .
Q. What stability challenges arise from the dioxaborolane moiety under acidic/basic conditions?
The boronate ester hydrolyzes rapidly in aqueous acids (pH < 4) or bases (pH > 10), limiting its use in protic environments. Stability assays via ¹¹B NMR show decomposition within 2 hours at pH 3 . Alternative protecting groups (e.g., MIDA boronate) may improve robustness .
Q. Can computational modeling predict regioselectivity in further functionalization of the pyrazole ring?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately model electrophilic substitution patterns. For example, the C-3 position of pyrazole is more reactive due to lower electron density, guiding bromination or nitration strategies .
Q. What advanced analytical techniques validate batch-to-batch consistency in large-scale synthesis?
- LC-MS/MS : Detects trace impurities (<0.1%) from incomplete coupling or oxidation.
- Dynamic light scattering (DLS) : Monitors aggregation in storage conditions .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for long-term storage .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
